1,4,8,12-Tetraazacyclopentadecane

Overview

Description

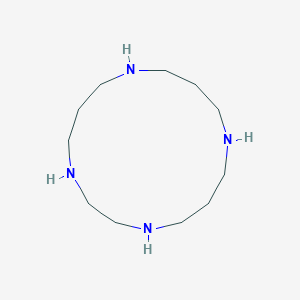

1,4,8,12-Tetraazacyclopentadecane is a nitrogen-containing macrocyclic compound, often referred to as a nitrogen crown-ether analog . It has the molecular formula C11H26N4 and a molecular weight of 214.35 g/mol . This compound is known for its ability to form stable complexes with various metal ions, making it useful in a variety of chemical and industrial applications .

Mechanism of Action

Target of Action

1,4,8,12-Tetraazacyclopentadecane, also known as a nitrogen crown-ether analog , primarily targets the respiratory system . The respiratory system plays a crucial role in the exchange of gases, making it a significant target for this compound.

Mode of Action

For instance, it forms complexes with tri- and tetra-protonated forms of chloride, nitrate, iodate, and sulfate ions . This interaction with ions could potentially lead to changes in the biochemical environment.

Pharmacokinetics

Its impact on the respiratory system suggests that it may be absorbed and distributed via the respiratory tract. The metabolism and excretion of this compound remain unknown and warrant further investigation.

Result of Action

It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound may have cytotoxic properties, potentially leading to cellular damage or inflammation in the targeted tissues.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is known to be hygroscopic , suggesting that moisture in the environment could affect its stability and action. Additionally, the compound’s interaction with ions indicates that the ionic composition of the environment could influence its efficacy.

Biochemical Analysis

Biochemical Properties

It is known that this compound is a nitrogen crown-ether analog , which suggests that it may interact with various biomolecules in a similar manner to other crown ethers. Crown ethers are known to form complexes with various ions and molecules, which could potentially influence biochemical reactions .

Molecular Mechanism

As a nitrogen crown-ether analog, it may form complexes with various ions and molecules, potentially influencing their activity

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,8,12-Tetraazacyclopentadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines . One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization under acidic conditions . The reaction typically requires careful control of temperature and pH to ensure the formation of the desired macrocyclic structure .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels . The compound is typically stored under inert gas conditions to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

1,4,8,12-Tetraazacyclopentadecane undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions such as copper, chromium, and cobalt.

Substitution: Can participate in nucleophilic substitution reactions due to the presence of nitrogen atoms.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as copper(II) bromide or cobalt(II) bromide in aqueous or organic solvents.

Substitution: Common reagents include alkyl halides or acyl chlorides under basic conditions.

Major Products

Scientific Research Applications

1,4,8,12-Tetraazacyclopentadecane has a wide range of applications in scientific research:

Comparison with Similar Compounds

1,4,8,12-Tetraazacyclopentadecane can be compared with other nitrogen-containing macrocycles such as:

1,4,7,10-Tetraazacyclododecane: Similar in structure but with a smaller ring size, leading to different complexation properties.

1,4,8,11-Tetraazacyclotetradecane: Slightly smaller ring size, also used in coordination chemistry.

1,4,7-Triazacyclononane: Contains three nitrogen atoms, resulting in different coordination behavior.

This compound is unique due to its specific ring size and the presence of four nitrogen atoms, which provide a balance between ring flexibility and complexation stability .

Biological Activity

1,4,8,12-Tetraazacyclopentadecane (TACPD) is a nitrogen-containing macrocyclic compound that belongs to the class of tetraaza macrocycles. Its unique structure allows it to serve various roles in biological and chemical systems, particularly as a ligand in coordination chemistry and as a potential chelating agent in biological applications. This article explores the biological activity of TACPD, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

TACPD is characterized by a 15-membered ring containing four nitrogen atoms. This structure enables it to form stable complexes with various metal ions, which is crucial for its biological activity. The compound’s molecular formula is , and its IUPAC name is this compound.

TACPD has been shown to interact with metal ions in biological systems, influencing various biochemical pathways. The primary mechanisms include:

- Chelation : TACPD can form complexes with metal ions such as copper(II), chromium(III), and nickel(II). This chelation can affect the bioavailability of these metals in biological systems and may modulate their biological effects.

- Respiratory System Interaction : Studies indicate that TACPD may target the respiratory system, potentially influencing respiratory physiology through its interactions with metal ions.

- Pharmacokinetics : The compound's hygroscopic nature affects its stability and solubility in biological environments, influencing its pharmacokinetic properties.

Biological Applications

- Drug Delivery Systems : TACPD has been explored for use in drug delivery due to its ability to form stable complexes with therapeutic agents and metal ions. This property can enhance the efficacy and targeting of drugs within the body .

- Metal Ion Detoxification : Research indicates that TACPD can bind toxic metal ions such as mercury(II) and methylmercury(II), potentially serving as a detoxifying agent in biological systems .

- Enzyme Mimicry : The compound has been studied for its ability to mimic enzyme activity by facilitating reactions involving dioxygen activation and hydrocarbon oxidation .

Case Studies

Several studies have investigated the biological activity of TACPD:

- Chelation Studies : A study demonstrated that TACPD forms stable complexes with chromium(III) ions, which were shown to have significant implications for metal ion transport and detoxification in biological systems .

- Kinetics of Reaction with Mercury Ions : Research on alkyl(TACPD)chromium(III) complexes revealed insights into their kinetics when interacting with mercury ions. This study highlighted the potential of TACPD in environmental bioremediation efforts .

- Impact on Cellular Systems : In vitro studies have indicated that TACPD can influence cellular processes through its interactions with metal ions, suggesting potential therapeutic applications in treating diseases associated with metal ion dysregulation .

Comparative Analysis

To better understand the unique properties of TACPD compared to similar compounds, a comparison table is provided below:

| Compound Name | Ring Size | Number of Nitrogens | Notable Applications |

|---|---|---|---|

| This compound | 15 | 4 | Drug delivery, metal detoxification |

| 1,4,7,10-Tetraazacyclododecane | 12 | 4 | Coordination chemistry |

| 1,4,8,11-Tetraazacyclotetradecane | 14 | 4 | Enzyme mimicry |

| 1,4,7-Triazacyclononane | 9 | 3 | Coordination chemistry |

Properties

IUPAC Name |

1,4,8,12-tetrazacyclopentadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N4/c1-4-12-6-2-8-14-10-11-15-9-3-7-13-5-1/h12-15H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDRRWNPNXBRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCCNCCNCCCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332909 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15439-16-4 | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,8,12-Tetraazacyclopentadecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.